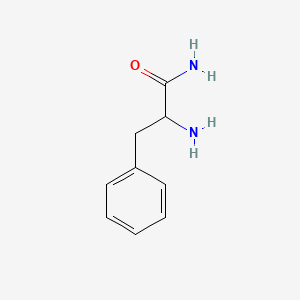

2-Amino-3-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901095 | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-31-6, 60058-39-1 | |

| Record name | α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3 Phenylpropanamide and Its Derivatives

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing 2-amino-3-phenylpropanamide (B101563) often rely on well-established reactions in organic chemistry, providing reliable, albeit sometimes harsh, routes to the target molecule.

Amide Bond Formation via Acid Chloride Intermediates

A classic and robust method for forming the amide bond in this compound involves the use of an acid chloride intermediate. libretexts.orgmasterorganicchemistry.com This approach typically begins with N-protected phenylalanine. The protection of the amino group is crucial to prevent unwanted side reactions, such as self-polymerization. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The N-protected phenylalanine is first converted to its corresponding acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This highly reactive acid chloride is then treated with ammonia (B1221849) or a primary/secondary amine to form the desired amide. libretexts.org The final step involves the deprotection of the amino group to yield this compound.

Reaction Scheme: Acid Chloride Route

Protection: Phenylalanine + Protecting Group Reagent → N-Protected Phenylalanine

Activation: N-Protected Phenylalanine + SOCl₂ → N-Protected Phenylalanoyl Chloride

Amidation: N-Protected Phenylalanoyl Chloride + NH₃ → N-Protected this compound

Deprotection: N-Protected this compound → this compound

While effective, this method can be limited by the harsh conditions required for the formation of the acid chloride and the subsequent deprotection steps, which may not be suitable for sensitive substrates.

Coupling Reactions in Propanamide Synthesis

Peptide coupling reagents offer a milder and highly efficient alternative for the synthesis of this compound. bachem.comuniurb.it These reagents activate the carboxylic acid group of N-protected phenylalanine, facilitating its reaction with an amine. bachem.com This method is central to both solid-phase and solution-phase peptide synthesis. sigmaaldrich.com

A wide array of coupling reagents is available, each with its own advantages regarding reaction speed, suppression of side reactions, and suitability for specific substrates. sigmaaldrich.compeptide.com The choice of reagent and additives can be critical, especially for preventing racemization at the chiral center of phenylalanine. bachem.comnih.gov

Common Coupling Reagents and Additives:

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (EDAC) | Widely used, often in combination with additives like HOBt or HOSu to minimize racemization. masterorganicchemistry.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast reaction rates and low racemization, especially when used with additives like HOAt. bachem.comsigmaaldrich.compeptide.com |

The general procedure involves mixing the N-protected amino acid, the amine component, the coupling reagent, and often an additive in a suitable solvent. The reaction typically proceeds at room temperature and provides the desired amide in high yield and purity. For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures has been shown to effectively minimize racemization during the coupling process. nih.gov

Reactions from Alpha-Amino Nitriles

The synthesis of this compound can also be achieved starting from α-amino nitriles. This pathway is related to the classic Strecker amino acid synthesis. masterorganicchemistry.com The Strecker synthesis involves a one-pot reaction between an aldehyde (in this case, phenylacetaldehyde), ammonia, and a cyanide source (like potassium cyanide) to form an α-amino nitrile (2-amino-3-phenylpropanenitrile). masterorganicchemistry.com

The crucial step for forming the amide is the selective hydrolysis of the nitrile group. While complete hydrolysis of a nitrile typically yields a carboxylic acid, partial hydrolysis under controlled conditions can afford the primary amide. masterorganicchemistry.commasterorganicchemistry.com This transformation can be challenging as the reaction conditions must be carefully managed to stop the reaction at the amide stage and avoid further hydrolysis to the carboxylic acid. masterorganicchemistry.comyoutube.com

Synthetic Pathway from α-Amino Nitrile:

Strecker Reaction: Phenylacetaldehyde + NH₃ + KCN → 2-Amino-3-phenylpropanenitrile

Partial Hydrolysis: 2-Amino-3-phenylpropanenitrile + H₂O (controlled conditions) → this compound

Recent advancements focus on developing milder and more selective methods for this hydrolysis step, sometimes employing enzymatic or catalytic approaches to improve yields and chemoselectivity.

Asymmetric Synthesis and Chiral Induction

Maintaining and controlling the stereochemistry at the α-carbon is paramount in the synthesis of this compound and its derivatives, as biological activity is often enantiomer-dependent.

Enantioselective Routes to this compound

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic starting materials. youtube.comnumberanalytics.com This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction. youtube.com

Several enantioselective strategies have been developed:

Catalytic Asymmetric Alkylation: One prominent method involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst. mdpi.com For example, cinchona alkaloid-derived quaternary ammonium (B1175870) salts can catalyze the reaction between an N-protected glycine ester and benzyl (B1604629) bromide to produce chiral phenylalanine derivatives with high enantioselectivity. mdpi.comnih.gov

Enzymatic Synthesis: Biocatalysis offers a powerful tool for asymmetric synthesis. nih.gov Enzymes such as D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases can be engineered and employed for the asymmetric synthesis of D-phenylalanines and their derivatives from prochiral precursors. nih.gov

Racemization-Free Coupling Reagents: In the context of peptide synthesis, the development of coupling reagents that prevent racemization of the activated amino acid is an active area of research. rsc.org Reagents like EDC and T3P, when used under optimized conditions, can effectively preserve the stereochemical integrity of the chiral center during amide bond formation. nih.govrsc.org

Diastereoselective Control in Derivative Synthesis

When synthesizing derivatives of this compound that contain a second stereocenter, the focus shifts to controlling the relative stereochemistry between the two centers (diastereoselectivity). This is often accomplished by using a chiral auxiliary. acs.orgacs.org

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical outcome of a subsequent reaction before being cleaved. The Ellman's sulfinamide is a notable example, used to induce diastereoselectivity in the synthesis of diamine derivatives. nih.gov For instance, a chiral sulfinylimine derived from a ketone can be reduced diastereoselectively, establishing a new stereocenter with a predictable configuration relative to the chiral sulfur atom. nih.gov

Another approach involves the diastereoselective reduction of a precursor molecule. For example, a nitro-Mannich reaction can be used to construct a piperidine (B6355638) ring, where stereocontrol at different positions is achieved through kinetic protonation or by using various imine reduction methods to set the desired cis or trans relationship between substituents. nih.gov These methods allow for the synthesis of complex derivatives with well-defined three-dimensional structures.

Biocatalytic and Chemoenzymatic Production of this compound

The burgeoning field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis. For the production of this compound (phenylalaninamide) and its derivatives, enzymatic and chemoenzymatic strategies are being developed to enhance stereoselectivity, reduce waste, and operate under mild reaction conditions. These methods primarily leverage the inherent chirality and catalytic efficiency of enzymes to form amide bonds and resolve racemic mixtures.

Enzyme-Catalyzed Formation of Amide Bonds

The direct enzymatic formation of the amide bond in this compound can be approached through several catalytic strategies. Hydrolases, such as lipases, and ATP-dependent synthetases are the principal enzyme classes explored for this purpose.

Hydrolases, particularly lipases, are widely used in non-aqueous media to catalyze the aminolysis of esters, thereby shifting the equilibrium towards synthesis rather than hydrolysis. For instance, lipases from Rhizomucor miehei and porcine pancreas have been successfully used for the regioselective synthesis of L-phenylalanyl-D-glucose esters from unprotected L-phenylalanine and D-glucose. nih.govnih.gov This demonstrates the capability of lipases to utilize phenylalanine derivatives as substrates for forming ester bonds, a reaction closely related to amide bond formation. The synthesis of the amide would involve a similar mechanism, using an amine as the nucleophile instead of an alcohol.

Another significant class of enzymes is the amide bond synthetases (ABS), which catalyze amide formation in an ATP-dependent manner. nih.gov These enzymes offer a direct and environmentally benign route to amides from carboxylic acids and amines in aqueous media. nih.gov The mechanism typically involves the activation of the carboxylic acid via ATP to form an acyl-adenylate or acyl-phosphate intermediate, which is then attacked by the amine nucleophile. wikipedia.org

The table below summarizes the key enzyme classes and their approaches for amide bond formation relevant to this compound.

| Enzyme Class | Catalytic Approach | Substrates | Key Advantages |

| Hydrolases (e.g., Lipases) | Aminolysis of esters in non-aqueous media | Phenylalanine esters, Amines | High stability, Broad substrate scope, No need for cofactors |

| Amide Bond Synthetases (ABS) | Direct condensation in aqueous media | Phenylalanine, Ammonia/Amine, ATP | High specificity, Environmentally friendly (aqueous), Direct from acid |

| Nitrile Hydratases | Hydration of nitriles to amides | 2-Amino-3-phenylpropanenitrile | Mild conditions, High conversion |

Kinetic Resolution of Racemic this compound Precursors

Chirally pure this compound is crucial for many applications. Biocatalytic kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture by leveraging the stereoselectivity of enzymes. In this process, an enzyme selectively reacts with one enantiomer of a racemic precursor, allowing for the separation of the converted product from the unreacted, enantiomerically enriched substrate.

Lipases are particularly effective for the kinetic resolution of racemic amino acid derivatives. They can selectively hydrolyze the ester of one enantiomer in a racemic mixture of amino acid esters. nih.gov For example, lipases from Pseudomonas and Rhizopus have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters from racemic mixtures. nih.gov This strategy is directly applicable to the precursors of this compound. A racemic mixture of phenylalanine methyl or ethyl ester could be subjected to lipase-catalyzed hydrolysis, where the L-ester is selectively hydrolyzed to L-phenylalanine, leaving the D-phenylalanine ester unreacted. These separated enantiomers can then be converted to the corresponding amides.

Another common approach is the enantioselective N-acetylation or the reverse hydrolysis of N-acetylated amino acids. The kinetic resolution of racemic N-acetyl phenylalanine has been achieved via interesterification reactions catalyzed by enzymes like Burkholderia cepacia lipase, yielding products with high enantiomeric excess. researchgate.net

The table below presents examples of enzymatic kinetic resolutions applicable to precursors of this compound.

| Enzyme | Precursor Type | Reaction | Products | Enantiomeric Excess (ee) |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic esters | Hydrolysis | (R)-amino ester and (S)-amino acid | ≥99% |

| Burkholderia cepacia lipase | Racemic N-acetyl phenylalanine | Interesterification | Enantiomerically pure 1-phenylethyl acetate | 98.9% |

| Pseudomonas lipase | Racemic amino acid esters | Hydrolysis | L-amino acid and D-amino acid ester | High |

Novel Enzymatic Cascades for Chiral Amide Synthesis

Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, are at the forefront of biocatalytic synthesis. nih.govnih.gov These one-pot processes are highly efficient, minimize intermediate purification steps, and can overcome unfavorable equilibria. rsc.org

For the synthesis of chiral amides like L-phenylalaninamide, novel cascades are being designed. One innovative approach combines nitrile-hydrolyzing enzymes with amide bond synthetases. nih.govnih.gov Such a cooperative cascade can achieve the kinetic resolution of a racemic nitrile. For instance, a nitrile hydratase could convert a racemic aminonitrile precursor, with an amide bond synthetase then selectively acylating one of the resulting amide enantiomers. nih.gov

Another strategy involves combining transaminases with other enzymes. A transaminase can produce a chiral amine from a keto acid, which can then be used in a subsequent amide-forming step. A two-enzyme cascade using a ω-transaminase and an L-threonine aldolase (B8822740) has been developed for the synthesis of 3-phenylserine, demonstrating the potential of combining enzymes to create complex chiral amino compounds from simple precursors. researchgate.net

A hypothetical cascade for L-phenylalaninamide could start with trans-cinnamic acid. A phenylalanine ammonia lyase (PAL) could catalyze the stereoselective addition of ammonia to form L-phenylalanine. frontiersin.org Subsequently, an amide bond synthetase could convert the L-phenylalanine into L-phenylalaninamide, all within a single reaction vessel with appropriate cofactor recycling systems.

The development of these multi-enzyme systems represents a significant step towards the sustainable and efficient production of complex chiral molecules like this compound. elsevierpure.com

Investigation of Chemical Reactivity and Transformation Pathways of 2 Amino 3 Phenylpropanamide

Reactions Involving the Amide Functional Group

The amide functional group in 2-Amino-3-phenylpropanamide (B101563) is a key site of reactivity, participating in both substitution and acid-base reactions.

The amide group can undergo nucleophilic acyl substitution, a class of reactions fundamental to the synthesis of carboxylic acid derivatives. rsc.org A primary example is the hydrolysis of the amide to form phenylalanine. This transformation can be catalyzed by acids or bases, or mediated by enzymes.

Another significant nucleophilic acyl substitution is the reaction with ammonia (B1221849), which is often a step in its synthesis from other phenylalanine derivatives, such as esters. For instance, reacting phenylalanine methyl ester hydrochloride with ammonium (B1175870) hydroxide (B78521) can yield this compound. smolecule.com The general mechanism involves the nucleophilic attack of an amine on an activated carboxylic acid derivative. rsc.org

| Reaction Type | Reactant | Reagent/Conditions | Product |

| Hydrolysis | This compound | Acid or Base, Heat | Phenylalanine |

| Ammonolysis | Phenylalanine Methyl Ester | Ammonium Hydroxide | This compound |

This table summarizes key nucleophilic acyl substitution reactions involving the amide functionality.

While amides are generally considered neutral, the nitrogen atom possesses a lone pair of electrons and can act as a very weak base, protonating under strongly acidic conditions. Conversely, the N-H bond is very weakly acidic. Under non-aqueous conditions, the equilibrium between a carboxylic acid and an amine may favor condensation over salt formation, especially when the resulting water is removed, for example, by using a Dean-Stark apparatus. acsgcipr.org This thermal condensation drives the reaction toward the formation of an amide bond. acsgcipr.org

Reactivity of the Alpha-Amino Group

The primary amino group at the alpha-position is a strong nucleophile and a key site for derivatization.

The alpha-amino group readily undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives. smolecule.com This reaction is a standard method for peptide bond formation, where this compound can act as the N-terminal residue. smolecule.com Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are often used on the amino group to control reactivity during multi-step syntheses. smolecule.com

Alkylation of the amino group is also possible. For example, reaction with alkyl halides can introduce alkyl substituents on the nitrogen atom. google.com This can be used to synthesize more complex derivatives with modified biological or chemical properties. smolecule.com In one study, the N-quinolylation of (S)-2-amino-N-methyl-3-phenylpropanamide was achieved, demonstrating selective reaction at the primary amino group. rsc.org

| Reaction Type | Reagent | Product Type | Significance |

| Acylation | Acyl Chlorides, Anhydrides | N-Acyl-2-amino-3-phenylpropanamide | Peptide synthesis, functional group protection |

| Alkylation | Alkyl Halides | N-Alkyl-2-amino-3-phenylpropanamide | Synthesis of complex derivatives |

| Quinolylation | Dihydrooxazolo[3,2-a]quinoliniums | N-Quinolyl-2-amino-3-phenylpropanamide | Selective primary amine modification rsc.org |

This table illustrates common derivatization reactions of the alpha-amino group.

The primary amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and can be catalyzed by acid or base. For instance, new Schiff bases have been synthesized through the condensation of amino acid amides with aldehydes like 2-hydroxybenzaldehyde. nih.gov These reactions are crucial for creating new molecular scaffolds with potential applications in various fields of chemistry. smolecule.comnih.gov

Oxidative and Reductive Transformations of the Propanamide Skeleton

Both the amide and the amino functional groups, as well as the phenyl ring, can be subjected to oxidative and reductive conditions, leading to a variety of transformation products.

The amino group can be oxidized to form nitro or nitroso derivatives, while the phenyl group can undergo electrophilic substitution reactions. The entire compound can be oxidized to form corresponding oxo derivatives using common oxidizing agents like potassium permanganate. smolecule.com

Conversely, reduction reactions can transform the functional groups. The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This converts the propanamide into a 1,2-diaminopropane (B80664) derivative. The reduction of related compounds, such as 2-chloro-N-phenylpropanamide, with LiAlH₄ has been shown to yield a mixture of amine products, indicating that complex rearrangements can occur. researchgate.net

| Transformation | Reagent(s) | Functional Group Change | Product Class |

| Oxidation | Potassium Permanganate (KMnO₄) | Oxidation of the compound | Oxo derivatives smolecule.com |

| Oxidation | Not specified | Amino group to Nitro group | Nitro-phenylpropanamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide to Amine | 2-Amino-3-phenyl-1-propanamine smolecule.com |

This table outlines key oxidative and reductive transformations of this compound.

Controlled Oxidation Pathways

The oxidation of this compound can be directed towards the amino group or the phenyl ring, depending on the reagents and reaction conditions employed.

One notable transformation involves the oxidation of the amino group. While direct oxidation of the primary amine in this compound can be complex, studies on related N-acyl cyclic amines have demonstrated the potential for oxidative C-N bond cleavage. For instance, N-acyl cyclic amines can be converted to N-acyl amino acids using a ruthenium porphyrin catalyst with pyridine (B92270) N-oxides. nih.gov This type of reaction proceeds via an α-hydrogen atom abstraction, suggesting that the α-carbon of the amino group in this compound could be a target for similar oxidative transformations. nih.gov

Another approach involves the oxidation of the phenyl ring. The presence of the amino group activates the ring towards electrophilic attack, but direct oxidation can be challenging to control. However, the oxidation of phenylalanine residues in proteins by reactive oxygen species (ROS) to form ortho- and meta-tyrosine derivatives is a known biological process. This suggests that under specific conditions, direct hydroxylation of the phenyl ring of this compound may be achievable.

Furthermore, derivatives of this compound containing other oxidizable functionalities have been studied. For example, thiomorpholine (B91149) derivatives of phenylalanine amides can be selectively oxidized to their corresponding sulfoxides or sulfones, showcasing the ability to target specific sites within a more complex molecule.

Table 1: Examples of Oxidation Reactions on this compound and its Derivatives

| Reactant/Substrate | Reagent(s) | Product(s) | Reaction Type |

| N-Acyl Cyclic Amines (Proline derivatives) | Ru(IV)tetraarylporphyrin dichloride, Pyridine N-oxides | N-Acyl Amino Acids | Oxidative C-N bond cleavage |

| Phenylalanine Residues | Reactive Oxygen Species (ROS) | o- and m-Tyrosine derivatives | Aromatic Hydroxylation |

| Thiomorpholine derivatives of Phenylalanine amides | NaIO4 or m-CPBA | Sulfoxides or Sulfones | Sulfide Oxidation |

Selective Reduction Strategies

The reduction of the amide functionality in this compound to a primary amine is a key transformation that yields the corresponding amino alcohol, (S)-2-Amino-3-phenyl-1-propanol. This product is a valuable chiral building block in its own right. sigmaaldrich.commedchemexpress.combldpharm.comchemspider.com

Several methods are available for the reduction of amides. Catalytic hydrogenation is a common approach, although it often requires high pressures and temperatures. wikipedia.org More frequently, metal hydride reagents are employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary amides to amines.

A specific and efficient method for the reduction of the closely related L-phenylalanine methyl ester to L-phenylalaninol involves the use of a Cu/ZnO/Al₂O₃ catalyst. researchgate.net This catalytic system allows for the hydrogenation of the ester group to the corresponding alcohol without racemization, highlighting a pathway that could be adapted for the amide reduction of this compound. researchgate.net The general reaction scheme for the reduction of the amide is as follows:

C₆H₅CH₂CH(NH₂)CONH₂ + [Reducing Agent] → C₆H₅CH₂CH(NH₂)CH₂OH

Table 2: Reagents for the Selective Reduction of Amides

| Reducing Agent/System | Product Type | General Conditions |

| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Anhydrous ethereal solvent (e.g., THF, diethyl ether) |

| Catalytic Hydrogenation (e.g., with Ni, Pd, Pt catalysts) | Primary Amine | High pressure and temperature |

| Cu/ZnO/Al₂O₃ catalyst | Primary Amine (from ester) | Catalytic hydrogenation |

Functionalization of the Phenyl Substituent

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The outcome of these reactions is influenced by the directing effects of the substituents already present on the benzene (B151609) ring, namely the activating amino group (via the ethylamine (B1201723) bridge) and the deactivating acylamino group.

Nitration: The introduction of a nitro group onto the phenyl ring is a common functionalization reaction. The synthesis of (2S)-2-amino-3-(4-nitrophenyl)-propanoic acid and its derivatives has been reported, demonstrating that nitration can be achieved, typically at the para position. google.com This is consistent with the ortho-, para-directing effect of the alkyl group attached to the ring. However, direct nitration of compounds with a free amino group can be complicated by oxidation and the formation of meta-isomers due to the protonation of the amine under strongly acidic conditions. Therefore, protection of the amino group, for instance as an acetamide, is often employed to ensure para-selectivity before nitration. google.com

Halogenation: The phenyl ring can also be halogenated. The reaction of phenylamine (aniline) with bromine water results in the rapid formation of 2,4,6-tribromophenylamine, illustrating the high reactivity of an amino-substituted benzene ring. libretexts.org This suggests that direct bromination of this compound would likely lead to polysubstitution. To achieve selective monohalogenation, milder reaction conditions and specific halogenating agents would be necessary.

Friedel-Crafts Acylation: The introduction of an acyl group onto the phenyl ring via Friedel-Crafts acylation is another potential modification. However, the presence of the basic amino group would interfere with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. jk-sci.comlibretexts.orgbeilstein-journals.org The catalyst would preferentially coordinate with the lone pair of the nitrogen atom, deactivating the ring towards electrophilic attack. Therefore, protection of the amino group is a prerequisite for successful Friedel-Crafts acylation of the phenyl ring.

Table 3: Summary of Phenyl Ring Functionalization Reactions

| Reaction | Reagent(s) | Typical Product(s) | Key Considerations |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro derivative | Protection of the amino group is often required to prevent oxidation and ensure para-selectivity. google.com |

| Bromination | Bromine water | Polybrominated derivatives | The amino group strongly activates the ring, leading to multiple substitutions. libretexts.org |

| Friedel-Crafts Acylation | Acyl halide / AlCl₃ | Acylated derivative | Protection of the amino group is necessary to prevent catalyst deactivation. jk-sci.comlibretexts.orgbeilstein-journals.org |

Stereochemical Impact on 2 Amino 3 Phenylpropanamide Research

Significance of Chirality at the C2 Position of 2-Amino-3-phenylpropanamide (B101563)

The chirality at the alpha-carbon (C2) is of paramount importance as it dictates the three-dimensional orientation of the amino and phenylpropyl groups. This spatial arrangement is fundamental to how the molecule interacts with other chiral molecules in biological systems, such as enzymes and receptors. While L-amino acids are predominant in nature, their D-enantiomers are also found in various organisms and can have specific physiological roles. chromatographytoday.comsigmaaldrich.com For instance, D-amino acids are known to be significant components of bacterial peptidoglycan cell walls, and certain D-amino acids like D-serine function as neurotransmitters in the brain. chromatographytoday.com

Research has revealed that the different enantiomers of amino acids can have completely different associations with organ functions. nih.gov For example, plasma D-amino acids and their ratios to L-amino acids show strong correlations with renal function parameters, whereas a set of L-amino acids are more closely associated with metabolic parameters like liver enzymes and blood glucose. nih.gov This enantiomer-selective association underscores the necessity of studying and producing this compound in its enantiomerically pure forms to understand its specific biological activities.

Methods for Chiral Resolution of this compound Enantiomers

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual, pure enantiomers. libretexts.org Since enantiomers possess identical physical properties like melting point and solubility, this separation is a non-trivial process that requires specialized techniques. libretexts.orglibretexts.org

One of the most established methods for resolving racemates is converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org For an amine like this compound, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org

The reaction produces two diastereomeric salts (e.g., R-amine•R-acid and S-amine•R-acid). libretexts.org These diastereomers are not mirror images and thus have different solubilities, allowing one to be selectively crystallized from a suitable solvent. libretexts.orgresearchgate.net The choice of solvent is critical, as it can significantly influence the efficiency of the resolution and even reverse which diastereomer precipitates. researchgate.net After separation by filtration, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. yakhak.orgjiangnan.edu.cn This method allows for the direct separation of underivatized amino acids, which is preferable to methods requiring derivatization that add extra steps and potential impurities. chromatographytoday.comsigmaaldrich.com

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Various types of CSPs are effective for resolving amino acid enantiomers:

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which use derivatives of cellulose (B213188) or amylose, are highly effective. The enantioselectivity on these phases can be influenced by the mobile phase composition, such as the percentage of an organic modifier like 2-propanol in hexane. yakhak.org

Macrocyclic Glycopeptide-based CSPs: CSPs like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids. sigmaaldrich.comnih.gov They possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds. sigmaaldrich.com

Zwitterionic CSPs: Cinchona-derived zwitterionic columns (e.g., CHIRALPAK® ZWIX) operate through a double ion-pairing interaction mechanism. chiraltech.com A key feature is that pseudo-enantiomeric columns are available (ZWIX(+) and ZWIX(-)), which can reverse the enantiomer elution order, providing a valuable tool for analysis and method optimization. chiraltech.com

Interactive Table: Chiral HPLC Stationary Phases for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase Components | Separation Principle | Citation(s) |

|---|---|---|---|---|

| Polysaccharide Phenylcarbamates | Chiralpak IE, Chiralcel OD-H | Hexane/2-Propanol | Hydrogen bonding, π-π interactions, steric hindrance | yakhak.org |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (Teicoplanin) | Methanol/Water, Acetonitrile/Ammonium (B1175870) Acetate (B1210297) | Inclusion complexes, hydrogen bonding, ionic interactions | sigmaaldrich.comnih.gov |

| Zwitterionic (Cinchona-based) | CHIRALPAK® ZWIX(+) / ZWIX(-) | Methanol/Water with acidic/basic additives | Double ion-pairing, hydrogen bonding, π-stacking | chiraltech.com |

Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative for chiral resolution. These processes utilize enzymes that preferentially catalyze a reaction on one enantiomer of a racemic substrate, a process known as kinetic resolution. researchgate.netrsc.org

For example, enzymes like lipases can be used for the asymmetric acylation of a racemic amine, or for the enantioselective hydrolysis of a corresponding amide. researchgate.net Similarly, transaminases can be employed in a kinetic resolution to selectively convert one enantiomer of a racemic amine into a ketone, leaving the other enantiomer unreacted and in high enantiomeric purity. rsc.org Aldolases have also been used to stereoselectively act on mixtures of amino acid derivatives, allowing for the enrichment of the desired L-enantiomer. google.com The unreacted substrate and the product can then be easily separated, yielding both enantiomers in optically enriched forms.

Stereospecific Synthesis and Enantiopure Production

To avoid the often inefficient process of resolving a racemic mixture, methods for stereospecific synthesis are highly desirable. These strategies aim to produce a single, desired enantiomer from the outset.

Common approaches include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials. For instance, a stereoselective synthesis of amino acid derivatives can start from Garner's aldehyde, a well-known chiral building block derived from an amino acid. elsevierpure.com

Asymmetric Catalysis: A small amount of a chiral catalyst is used to steer a reaction towards the formation of one enantiomer over the other. An example is the hydrolytic kinetic resolution of racemic epoxides using chiral Jacobsen's complexes to produce enantiomerically enriched epoxides, which are versatile intermediates for synthesizing chiral amino compounds. nih.gov

Modern Catalytic Methods: Advanced techniques like metallaphotoredox catalysis have been developed for the synthesis of optically pure unnatural amino acids. princeton.edu This approach can enable the coupling of a bromoalkyl intermediate derived from an amino acid like serine with various aryl halides to generate a wide array of enantiopure amino acid analogues. princeton.edu

Stereochemical Influence on Molecular Interactions

The specific three-dimensional structure defined by the C2 chiral center directly governs how each enantiomer of this compound interacts with its environment at a molecular level. These interactions are the basis for the different biological activities and the separation mechanisms discussed previously.

In biological systems, the active sites of enzymes and the binding pockets of receptors are themselves chiral. An enantiomer that fits perfectly into this chiral pocket will elicit a strong biological response, while its mirror image may fit poorly or not at all, resulting in lower activity or a completely different effect. chromatographytoday.com This "lock and key" principle explains why different enantiomers of amino acids can have distinct metabolic fates and associations with organ functions. nih.gov

In chiral chromatography, this principle is mirrored in the separation process. The chiral stationary phase acts as a chiral "receptor," forming transient diastereomeric complexes with the enantiomers in the mobile phase. chiraltech.com The stability of these complexes differs for each enantiomer due to varying steric and electronic interactions (e.g., hydrogen bonding, π-stacking), causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. sigmaaldrich.comchiraltech.com

Mechanistic Studies on Biological Activities of 2 Amino 3 Phenylpropanamide Derivatives

Elucidation of Enzyme Inhibition Mechanisms

Derivatives of 2-amino-3-phenylpropanamide (B101563) have been a subject of significant research to understand their interactions with enzymes, leading to the discovery of potent inhibitors for various therapeutic targets. These studies focus on identifying the specific enzymes they bind to and the structural features that govern the potency and nature of this inhibition.

Research has identified several key enzymes as molecular targets for these derivatives. A notable target is Aminopeptidase N (APN/CD13), an enzyme that is overexpressed on the surface of tumor cells and plays a crucial role in tumor invasion, metastasis, and the formation of new blood vessels (angiogenesis). nih.gov Novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been synthesized and evaluated as APN inhibitors. nih.gov One particular derivative, designated as compound 7e, demonstrated potent inhibitory activity against APN from porcine kidney, with an IC₅₀ value of 1.26 µM, which is more potent than the known inhibitor bestatin (B1682670) (IC₅₀ = 2.55 µM). nih.gov Furthermore, this compound also showed superior inhibitory activity against APN on a human ovarian carcinoma cell line (ES-2). nih.gov

Another significant enzyme target is chymotrypsin (B1334515). Dipeptides incorporating a sterically restricted analog of phenylalanine, (E)-2,3-methanophenylalanine (a derivative of this compound), have been shown to be effective competitive inhibitors of chymotrypsin. nih.gov These peptide derivatives are resistant to hydrolysis by the enzyme. nih.gov In addition to competitive inhibition, certain derivatives can cause fully irreversible inactivation of chymotrypsin, suggesting a covalent modification mechanism. nih.gov

The antimicrobial properties of some amino acid derivatives are also linked to enzyme inhibition. They can act as structural analogs of amino acid intermediates within microbial biosynthetic pathways, thereby inhibiting essential enzymes. nih.gov One such crucial enzyme is glucosamine-6-phosphate synthase, which is irreversibly inhibited by the amino acid antibiotic anticapsin. nih.gov

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 3-amino-2-hydroxyl-3-phenylpropanoic acids | Aminopeptidase N (APN/CD13) | Compound 7e showed an IC₅₀ of 1.26 µM, outperforming bestatin. | nih.gov |

| (E)-2,3-methanophenylalanine-Leu-OMe | Chymotrypsin | Achieved fully irreversible inactivation of the enzyme. | nih.gov |

| (E)-2,3-methanophenylalanine-Phe-OMe | Chymotrypsin | Acted as a potent competitive inhibitor with a Ki of 0.16 mM. | nih.gov |

The effectiveness of these derivatives as enzyme inhibitors is highly dependent on their specific chemical structures. For the inhibition of chymotrypsin by dipeptides containing (E)-2,3-methanophenylalanine, the inhibitory action is contingent on the stereochemistry of the modified phenylalanine residue. nih.gov The mechanism is believed to involve the electrophilic nature of the derivative's cyclopropane (B1198618) ring, which is conjugated with both the phenyl ring and the ester carbonyl group. nih.gov This electrophilicity makes it susceptible to a nucleophilic attack by a carboxylate group within the enzyme's active site, leading to the formation of a covalent bond and irreversible inactivation. nih.gov

In the case of Aminopeptidase N inhibitors, the design of 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives has led to compounds with significantly improved potency over established drugs like bestatin. nih.gov The superior performance of compound 7e, with its lower IC₅₀ value, indicates that its specific structural arrangement is more favorable for binding to the active site of APN. nih.gov Such findings are critical for guiding the development of future anti-cancer agents based on this molecular scaffold. nih.gov

Receptor Binding and Modulation Mechanistic Insights

Beyond enzyme inhibition, derivatives of this compound are also designed to interact with cellular receptors, acting as ligands that can trigger or block signaling pathways.

A significant area of investigation has been the development of these derivatives as ligands for opioid and glutamate (B1630785) receptors. For instance, 3-amino-3-phenylpropionamide derivatives have been synthesized as small-molecule mimics of the cyclic octapeptide octreotide (B344500). These compounds were found to possess a high affinity for the mu-opioid receptor, a key target in pain management. nih.gov

In another study, derivatives of (R)-2-amino-3-triazolpropanoic acid were explored as agonists for the glycine (B1666218) binding site of the N-Methyl-D-aspartate (NMDA) receptor. frontiersin.org The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system. nih.gov Molecular dynamics simulations were used to explore how the triazole ring in these derivatives can act as a bioisostere for an amide group, facilitating binding to the GluN1 subunit of the NMDA receptor. frontiersin.org This research provides insights into the specific interactions that govern agonist binding at this site. frontiersin.org

| Derivative Class | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| 3-amino-3-phenylpropionamide derivatives | Mu-opioid receptor | High binding affinity. | nih.gov |

| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptor (Glycine site on GluN1 subunit) | Agonist activity with GluN2 subunit specificity. | frontiersin.org |

The interaction of these derivatives with receptors can modulate downstream signaling pathways in a highly specific manner. The (R)-2-amino-3-triazolpropanoic acid derivatives, for example, exhibit distinct activity profiles depending on the subunit composition of the NMDA receptor. frontiersin.org Certain compounds in this series act as full or partial agonists with a 3- to 7-fold preference in potency for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits. frontiersin.org This subunit-specific modulation of NMDA receptor activity highlights the potential for designing derivatives that can selectively target specific neuronal circuits or functions, offering new opportunities for the development of highly specific glycine site agonists. frontiersin.org

Antimicrobial Action Mechanisms of this compound Derivatives

Derivatives of this compound and other amino acids have shown considerable promise as antimicrobial agents, with mechanisms that differ from many conventional antibiotics. A key strategy involves the modification of amino acids with protecting groups like fluorenylmethyloxycarbonyl (Fmoc), which can induce self-assembly into structures with antibacterial properties. chemrxiv.org

The primary mechanism of action for many of these self-assembling derivatives is the disruption of the bacterial cell membrane. chemrxiv.org Cationic amphiphilic derivatives, for instance, are particularly effective. uctm.edu Their positively charged head groups can interact favorably with the negatively charged components of bacterial membranes, facilitating transport across and damage to the membrane integrity. uctm.edu

These modified amino acids have demonstrated activity against a wide spectrum of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. chemrxiv.org An important finding is that these derivatives can act synergistically with traditional antibiotics like chloramphenicol. chemrxiv.org Their use in combination can overcome antibiotic resistance, drastically reducing the concentration of the conventional antibiotic needed to inhibit bacterial growth. chemrxiv.org This suggests that these compounds could be used as a therapeutic tool to combat the growing problem of antibiotic-resistant pathogens. chemrxiv.org

Antibacterial Mechanisms

While direct mechanistic studies on this compound are limited, research on structurally similar compounds, such as 2-amino-3-phenylpropane-1-ol derivatives, provides valuable insights into potential antibacterial actions. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.

One of the proposed mechanisms is the inhibition of crucial bacterial enzymes. Amino acid derivatives can act as structural analogs of natural substrates, competitively inhibiting enzymes involved in vital metabolic pathways, such as cell wall synthesis or protein synthesis. nih.gov The presence of the phenyl group and the amino functionality are thought to be key for binding to the active sites of these enzymes.

Research on derivatives of 2-amino-3-phenylpropane-1-ol has demonstrated varying degrees of activity against different bacterial strains. For instance, certain synthesized compounds showed significant inhibitory effects against Klebsiella sp. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, have been determined for several derivatives against a panel of microorganisms. rasayanjournal.co.in

Table 1: Minimum Inhibitory Concentration (MIC) of 2-amino-3-phenylpropane-1-ol Derivatives Against Various Bacteria

| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Streptococcus sp. (MIC in µg/mL) | E. coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella sp. (MIC in µg/mL) | Proteus sp. (MIC in µg/mL) |

|---|---|---|---|---|---|---|

| 7a | 120 | 120 | 100 | 50 | 200 | 120 |

| 7b | 100 | 75 | >50 | 25 | 200 | 100 |

| 7c | 100 | 100 | 25 | 12.5 | 120 | 100 |

| 7d | >75 | >75 | 50 | 12.5 | 175 | >75 |

| 7e | 100 | 50 | 75 | >12.5 | 150 | 100 |

| Ciprofloxacin * | 10 | 12.5 | >12.5 | >12.5 | 5.0 | 25 |

Data derived from a study on 2-phenylsulphonamide derivatives of amino acids, included for comparative purposes. researchgate.net Source: rasayanjournal.co.in, researchgate.net

Antifungal Mechanisms

The antifungal mechanisms of this compound derivatives are also thought to be multifaceted, primarily involving interactions with the fungal cell membrane and wall. As with antibacterial action, the structural features of these molecules play a crucial role.

A primary proposed mechanism is the disruption of the fungal cell membrane's integrity. The fungal membrane, rich in ergosterol, is a key target. The phenylpropanamide scaffold can intercalate into the lipid bilayer, leading to pore formation, increased permeability, and leakage of essential cellular contents, which is a common mechanism for many antifungal agents. nih.gov

Furthermore, these derivatives may interfere with the synthesis of essential cell wall components like β-glucan and chitin. The fungal cell wall is vital for maintaining cell shape and protecting against osmotic stress. Inhibition of the enzymes responsible for the synthesis of these polysaccharides can lead to a weakened cell wall and subsequent cell lysis. Some antimicrobial peptides are known to interact with cell wall components, and it is plausible that smaller amino acid derivatives could have similar targets. nih.gov

Studies on antimicrobial peptides (AMPs), which are composed of amino acids, have shown that they can interact with specific lipids in the fungal membrane, such as phosphoinositides, which can trigger signaling pathways leading to cell death. nih.gov While this compound is a single amino acid derivative, its incorporation into larger peptide structures could enhance this targeted interaction.

Investigation of Antioxidant Mechanisms

The antioxidant potential of this compound derivatives is primarily linked to their ability to scavenge free radicals and chelate metal ions. The phenyl group and the amino and amide functionalities are key to these activities.

The primary mechanism is believed to be hydrogen atom donation from the amino group or the phenyl ring to neutralize reactive oxygen species (ROS). The stability of the resulting radical is an important factor in its antioxidant efficacy. Phenylpropanoid compounds, in general, are known for their antioxidant properties, which are often attributed to the phenolic hydroxyl groups. nih.gov While this compound itself does not have a hydroxyl group on the phenyl ring, derivatives with such substitutions would be expected to have enhanced antioxidant activity.

Another potential mechanism is the chelation of pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The amino and amide groups in the this compound structure can potentially coordinate with these metal ions, rendering them inactive and thus preventing the generation of ROS.

Research on various phenylpropanoid compounds has demonstrated their efficacy in scavenging the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, a common method for assessing antioxidant activity. The scavenging effect is generally correlated with the number and position of hydroxyl groups on the phenyl ring. nih.gov While specific data for this compound is not extensively available, its structural similarity to other active phenylpropanoids suggests it may possess similar, albeit potentially weaker, radical scavenging capabilities. The antioxidant activity of aminodiarylamines has also been linked to their ability to donate a hydrogen atom and their low oxidation potential. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3-phenylpropane-1-ol |

| Ciprofloxacin |

| Ergosterol |

| β-glucan |

| Chitin |

| Iron |

| Copper |

Computational Chemistry and Molecular Modeling for 2 Amino 3 Phenylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of 2-Amino-3-phenylpropanamide (B101563). Due to the complexity of such calculations, studies often utilize a closely related model compound, N-formyl-L-phenylalaninamide (For-Phe-NH2), to investigate the conformational preferences of the phenylalanine residue. This model system, where the N-terminus is protected by a formyl group, effectively mimics the peptide backbone environment.

Conformational Analysis and Geometrical Optimization

The orientation of the phenyl side-chain, described by the dihedral angles χ1 and χ2, further diversifies the conformational landscape. scispace.comconicet.gov.ar For each backbone conformation, there are typically three stable side-chain rotamers, often denoted as g+, a, and g-. researchgate.net The interplay between the backbone and side-chain conformations gives rise to a complex potential energy surface with numerous local minima. researchgate.net Genetic algorithms combined with DFT calculations have been employed to systematically explore this surface and identify all potential energy minima for N-formyl-L-phenylalaninamide, resulting in the identification of up to 28 distinct stable conformers. academie-sciences.fr These computational approaches have highlighted the significant interaction between the aromatic side-chain and the peptide backbone. academie-sciences.fr

Table 1: Key Conformational Families of N-formyl-L-phenylalaninamide (Model for this compound)

| Backbone Conformation | Typical Dihedral Angles (φ, ψ) | Side-Chain Rotamers (χ1) |

| Inverse Gamma-Turn (γL) | Approx. (-75°, +75°) | g+, a, g- |

| Extended (βL) | Approx. (-150°, +150°) | g+, a, g- |

| Normal Gamma-Turn (γD) | Approx. (+75°, -75°) | g+, a, g- |

Note: The dihedral angles are approximate values and can vary. The data is based on studies of the model compound N-formyl-L-phenylalaninamide. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

While specific DFT studies detailing the frontier molecular orbitals (HOMO and LUMO) of isolated this compound are not extensively available in the literature, such analyses are fundamental in understanding its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution indicate the molecule's potential as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. For derivatives and related systems, DFT calculations are routinely used to determine these properties and rationalize electronic behavior. unibs.it

Spectroscopic Property Prediction and Validation (NMR, UV-Vis, IR, Raman)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be validated against experimental data.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of molecules like this compound. While detailed computational NMR studies for the isolated molecule are sparse, experimental ¹H-NMR data for derivatives are available and serve as a basis for comparison with future computational predictions. unibs.itmetu.edu.tr

UV-Vis: The electronic transitions responsible for UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT) calculations. These predictions would be characterized by the wavelength of maximum absorption (λmax) and the oscillator strength.

IR and Raman: Vibrational spectroscopy provides a fingerprint of a molecule. DFT calculations can predict the vibrational frequencies and intensities of both Infrared (IR) and Raman spectra. For the model compound N-formyl-L-phenylalaninamide, the amide I vibrational frequencies have been computationally studied to understand how different conformations affect this characteristic band. scispace.com Experimental FT-IR data for this compound is available and could be used to benchmark theoretical predictions. cnr.it

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are indispensable tools for studying how this compound and its derivatives interact with biological macromolecules, such as proteins and receptors.

Simulation of Ligand-Target Interactions

MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of binding modes and the specific interactions that hold the ligand in the active site. These simulations have been applied to understand the behavior of various derivatives of this compound.

For instance, MD simulations have been used to study derivatives of this compound targeting the mu-opioid receptor, showing how the ligand and receptor adapt to each other to form a stable complex. nih.gov Similarly, simulations have been performed on synthetic cannabinoid receptor agonists that incorporate the this compound scaffold to understand their interaction with CB1 and CB2 receptors. nih.gov These simulations often reveal the importance of water molecules in mediating interactions and highlight the flexibility of both the ligand and the receptor's binding pocket. nih.gov

Binding Energy Calculations and Prediction of Active Sites

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. Numerous studies have employed molecular docking for derivatives of this compound.

These docking studies have been instrumental in rationalizing the structure-activity relationships (SAR) of synthetic cannabinoid receptor agonists containing the this compound moiety, often referred to as the "APP" head group. nih.gov Docking these compounds into the crystal structures of CB1 (e.g., PDB ID: 6N4B) and CB2 (e.g., PDB ID: 6PT0) receptors has helped to explain their binding affinities and functional activities. nih.gov

Similarly, docking has been used to investigate the binding of this compound-containing compounds to the mu-opioid receptor (e.g., PDB ID: 4DKL) and to guide the design of new, more potent ligands. nih.govplos.orggoogle.com In the context of enzyme inhibition, docking of derivatives into the active site of enzymes like Factor XIa has provided insights into their inhibitory mechanism.

The binding energy, often estimated as a docking score, is calculated to rank different ligands and predict their binding affinity. These calculations typically consider electrostatic interactions, hydrogen bonds, and van der Waals forces between the ligand and the amino acid residues in the active site.

Table 2: Examples of Molecular Docking Studies Involving this compound Derivatives

| Target Protein | PDB ID of Receptor | Key Interactions of Phenylalaninamide Moiety |

| Cannabinoid Receptor 1 (CB1) | 6N4B | The phenyl group often engages in hydrophobic interactions within the binding pocket. |

| Cannabinoid Receptor 2 (CB2) | 6PT0 | The amide group can form hydrogen bonds with residues in the active site. |

| Mu-Opioid Receptor (μOR) | 4DKL | The orientation of the phenylalaninamide scaffold is critical for fitting into the binding site. |

| Factor XIa | 1ZSJ | Serves as a structural component to position other pharmacophoric groups for optimal interaction. |

Note: This table summarizes general findings from multiple studies on derivatives of this compound. Specific interactions can vary depending on the full structure of the derivative. nih.govnih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery and toxicology for predicting the activity of new or untested compounds. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound and its derivatives involves a systematic process. Initially, a dataset of these compounds with their experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. researchgate.net The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.

Multiple linear regression (MLR) is a common technique used to build the QSAR model, where the biological activity is the dependent variable and the calculated molecular descriptors are the independent variables. nih.gov More advanced machine learning methods such as random forest and support vector regression can also be employed to capture more complex, non-linear relationships between structure and activity. nih.govmdpi.com The goal is to create a model that can accurately predict the biological activity of novel this compound derivatives before they are synthesized, thus saving time and resources. nih.gov The development of such predictive models can be a key step in designing compounds with enhanced therapeutic effects. nih.gov

A hypothetical QSAR model development workflow for this compound derivatives is outlined below:

| Step | Description |

| 1. Data Set Collection | Gather a series of this compound analogues with measured biological activity (e.g., pIC50). |

| 2. Molecular Modeling | Generate 3D structures and calculate various molecular descriptors for each compound. |

| 3. Data Splitting | Divide the dataset into a training set (to build the model) and a test set (to validate the model). nih.gov |

| 4. Model Building | Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate descriptors with activity for the training set. nih.gov |

| 5. Model Validation | Assess the predictive power and robustness of the model using the test set and statistical validation techniques. nih.gov |

Descriptors and Statistical Validation

The foundation of a QSAR model lies in the molecular descriptors used to numerically represent the chemical structure. researchgate.net These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings) and topological indices that describe molecular branching and shape. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and encompass geometric and steric properties. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that calculate steric and electrostatic fields around the molecules. analchemres.org

The reliability and predictive capability of a developed QSAR model must be rigorously assessed through statistical validation. researchgate.net Key statistical parameters include:

| Parameter | Description |

| Coefficient of Determination (R²) | Indicates the goodness-of-fit of the model for the training set. A value closer to 1 suggests a better fit. researchgate.net |

| Cross-validated R² (Q²) | Assesses the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. A high Q² (typically > 0.5) is indicative of a robust model. nih.gov |

| External Validation (R²_pred) | Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. nih.gov |

| Standard Error of Prediction (SEP) | Measures the average deviation between predicted and experimental values. analchemres.org |

Furthermore, defining the applicability domain of the QSAR model is crucial to ensure that predictions for new compounds are reliable. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens to investigate the intricate details of chemical reactions involving this compound. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can map out the entire reaction pathway, identify transition states, and calculate activation energies. This allows for a deep understanding of the reaction's feasibility and kinetics.

For instance, the synthesis of 2-amino-3-phenylpropane-1-ol, a related compound, from Baylis-Hillman adducts has been studied, and understanding the mechanistic pathways is noted as a significant challenge. rasayanjournal.co.in Computational studies could be employed to model the reduction of the nitro group in a precursor to the amine, providing insights into the role of catalysts like iron in acidic media. rasayanjournal.co.in By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, revealing the rate-determining step and providing a basis for optimizing reaction conditions to improve yield and selectivity.

Applications of 2 Amino 3 Phenylpropanamide in Advanced Organic and Medicinal Synthesis

Utilization as a Chirality Source in Asymmetric Synthesis

The inherent chirality of 2-amino-3-phenylpropanamide (B101563), available in both (R) and (S) enantiomeric forms, renders it a useful chiral auxiliary and starting material in asymmetric synthesis. bldpharm.comsigmaaldrich.com Chiral auxiliaries are compounds that temporarily attach to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer. The chiral center of phenylalaninamide can influence the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched or pure compounds.

One notable application is in the synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmacologically active compounds. open.ac.uk For instance, the alkylation of a pseudoephedrine glycinamide (B1583983) enolate, a method validated by synthesizing the natural amino acid phenylalanine, has been extended to incorporate various aryl and heteroaryl groups into the amino acid side chain. open.ac.uk Although this specific approach has shown moderate enantiomeric excess in some cases, it highlights the principle of using chiral templates derived from amino acids for asymmetric synthesis. open.ac.uk

Furthermore, derivatives of this compound can be employed in stereoselective radical addition reactions. For example, optically active oxazolidinone acceptors derived from (R)-5'-methylcysteine have been used in conjugate radical additions with iodoalkyl-pyrimidines and -purines to create amino acids with nucleic acid bases in their side chains with high diastereoselectivity. open.ac.uk This demonstrates the broader utility of chiral building blocks derived from amino acids in controlling the stereochemistry of complex molecule synthesis.

Building Block for Peptide and Peptidomimetic Scaffolds

This compound serves as a fundamental building block in the synthesis of peptides and peptidomimetics. ptfarm.plmdpi.com Peptides are short chains of amino acids linked by peptide bonds, and peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to improve properties like stability and bioavailability. mdpi.comlifechemicals.com

In peptide synthesis, this compound can be incorporated into peptide chains using standard solution-phase or solid-phase peptide synthesis techniques. ptfarm.pl For example, it can be a component in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. ptfarm.pl The synthesis of segetalin D, a natural cyclic heptapeptide, involves the coupling of peptide fragments, one of which contains phenylalanine, showcasing the role of its amide derivative in constructing larger peptide frameworks. ptfarm.pl

The development of peptidomimetics is a significant area of medicinal chemistry, aiming to overcome the limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation. lifechemicals.comresearchgate.net this compound and its derivatives are used to create these modified structures. For instance, incorporating unnatural amino acids or modifying the peptide backbone can enhance the stability and biological activity of the resulting molecule. mdpi.comlifechemicals.com The synthesis of 3-amino-3-phenylpropionamide derivatives as mimics of the cyclic octapeptide octreotide (B344500) demonstrates the use of this scaffold to create compounds with high affinity for specific biological targets, such as the mu opioid receptor. nih.gov

| Peptide/Peptidomimetic Class | Key Feature | Application Example |

|---|---|---|

| Cyclic Peptides | Enhanced stability and bioactivity | Synthesis of Segetalin D |

| Peptidomimetics | Improved stability and bioavailability | Octreotide mimics for mu opioid receptor |

| Modified Peptides | Incorporation of non-canonical amino acids | Development of peptides with enhanced therapeutic properties |

Precursor for Complex Organic Molecules and Heterocyclic Systems

The functional groups of this compound provide reactive sites for its transformation into a variety of complex organic molecules and heterocyclic systems. rasayanjournal.co.innih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry.

The amino and amide groups, along with the phenyl ring, allow for a range of chemical modifications. For example, the amino group can be a nucleophile in reactions to form new carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocyles. Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex molecules, including heterocycles, in a single step. nih.gov While direct examples involving this compound in complex MCRs for heterocycle synthesis are not extensively detailed in the provided context, the principles of using amino-functionalized building blocks are well-established in this field. frontiersin.org

Furthermore, derivatives of this compound can be utilized in the synthesis of other complex structures. For instance, the reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol, derived from nitrostyrene (B7858105) and formaldehyde, leads to the formation of 2-amino-3-phenylpropane-1-ol, showcasing how the core phenylpropane scaffold can be modified to create different functionalized molecules. rasayanjournal.co.in The synthesis of heterocyclic excitatory amino acid analogues of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) via 1,3-dipolar cycloadditions also illustrates the use of amino acid-like structures in constructing novel heterocyclic compounds with specific biological activities. nih.gov

Role as a Pharmaceutical and Agrochemical Intermediate

Due to its structural features, this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. bldpharm.comnih.gov An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product.

In the pharmaceutical industry, the chiral nature and functional groups of phenylalaninamide make it a key starting material for the synthesis of more complex drug molecules. As discussed, it is a precursor for peptidomimetics and other bioactive compounds. nih.gov The ability to introduce specific stereochemistry is often critical for the efficacy and safety of a drug.

Future Perspectives and Emerging Research Directions for 2 Amino 3 Phenylpropanamide

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of chemical compounds is undergoing a paradigm shift towards greener and more sustainable practices, and 2-Amino-3-phenylpropanamide (B101563) is no exception. Research is moving away from traditional multi-step syntheses that often require harsh conditions and toxic materials, towards more efficient and environmentally benign alternatives. researchgate.net The principles of green chemistry, such as waste reduction, energy efficiency, and the use of renewable feedstocks, are central to these emerging methodologies. nih.gov

Key innovations in this area include:

One-Pot Synthesis: Streamlined, one-pot synthesis techniques are being developed to improve efficiency and yield while minimizing solvent use and waste generation. smolecule.com

Mechanochemistry: The use of mechanical energy to initiate reactions offers a solvent-free or low-solvent alternative to conventional solution-based methods, reducing waste and energy consumption. nih.gov Research into mechanochemical methods for reducing N-protected α-amino acids to β-amino alcohols has shown high yields and purity, suggesting a promising green route for related compounds. researchgate.net

Catalytic Innovations: Novel catalytic systems are being explored to enhance reaction efficiency and selectivity. For instance, a method utilizing a carbon nanotube-catalyzed reaction has been successfully employed to synthesize a related compound, 2-amino-3-phenylpropan-1-ol, for the first time. rasayanjournal.co.in Another approach uses alumina-supported carbon disulfide (CS₂) to facilitate direct amide bond formation with high atom economy. smolecule.com

Paper-Based Platforms: An innovative and sustainable methodology for synthesizing squaramide-based compounds using filter paper as a reaction platform has been developed. researchgate.net This water-based, eco-friendly protocol achieves high yields and avoids the need for complex equipment or time-consuming purification, representing a significant advance in environmentally friendly organic synthesis that could be adapted for amide-containing compounds like this compound. researchgate.net

| Parameter | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Solvent Use | High, often toxic organic solvents | Minimized or solvent-free (Mechanochemistry, Paper-based) researchgate.netnih.govresearchgate.net |

| Energy Consumption | Often requires heating/refluxing rasayanjournal.co.in | Room temperature or reduced energy input (Mechanochemistry) nih.gov |

| Atom Economy | Variable, can be low | High (e.g., CS₂-mediated amidation) smolecule.com |

| Process Steps | Multi-step, requiring intermediate isolation researchgate.net | Fewer steps (One-pot synthesis) smolecule.com |

| Waste Generation | Substantial waste streams researchgate.net | Significantly reduced nih.gov |

Discovery of Novel Biological Activities and Targets

As a derivative of L-phenylalanine, this compound holds significant potential as a building block in medicinal chemistry and biochemical research. smolecule.com Future investigations are focused on leveraging its unique structure to discover new biological activities and identify novel molecular targets.

Emerging areas of research include:

Peptide Synthesis: The compound's structural similarity to phenylalanine makes it an ideal candidate for incorporation into peptide synthesis. smolecule.com Researchers can create novel peptides with customized properties to study protein function, protein-protein interactions, and develop new therapeutic agents. smolecule.comnih.gov